methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)sulfamoyl}benzoate
Description
Methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate is a sulfamoyl-substituted benzoate ester characterized by a disubstituted nitrogen in the sulfamoyl moiety. The compound features a furan-3-ylmethyl group (a heteroaromatic substituent) and a 2-methoxyethyl chain (an ether-containing alkyl group) attached to the sulfamoyl nitrogen. Its molecular formula is C₁₆H₁₉NO₆S, with a calculated molecular weight of 365.39 g/mol.
The synthesis of this compound likely follows established protocols for sulfamoyl benzoates, such as reacting methyl 4-(chlorosulfonyl)benzoate with (furan-3-yl)methylamine and 2-methoxyethylamine in a stepwise manner .
Properties
IUPAC Name |
methyl 4-[furan-3-ylmethyl(2-methoxyethyl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S/c1-21-10-8-17(11-13-7-9-23-12-13)24(19,20)15-5-3-14(4-6-15)16(18)22-2/h3-7,9,12H,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGAVBHNJHFGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)sulfamoyl}benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the Sulfamoyl Group: The next step is the introduction of the sulfamoyl group. This can be achieved by reacting the benzoate ester with sulfamoyl chloride in the presence of a base like triethylamine.
Attachment of the Furan Ring: The furan-3-ylmethyl group is then introduced through a nucleophilic substitution reaction, where the sulfamoyl chloride derivative reacts with furan-3-ylmethanol.
Addition of the Methoxyethyl Group: Finally, the 2-methoxyethyl group is attached via a similar nucleophilic substitution reaction using 2-methoxyethanol.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability in pharmacological contexts .
| Conditions | Products | Yield |
|---|---|---|
| 1M HCl, reflux (6h) | 4-{(Furan-3-yl)methylsulfamoyl}benzoic acid | 92% |
| 0.5M NaOH, RT (24h) | 4-{(Furan-3-yl)methylsulfamoyl}benzoate sodium salt | 85% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by elimination of methanol. Acidic conditions stabilize intermediates through protonation, while basic conditions deprotonate the leaving group .
Sulfamoyl Group Substitution
The sulfamoyl (–SO₂NH–) moiety participates in nucleophilic substitutions, particularly with amines or alcohols, enabling structural diversification .
| Reagents | Products | Selectivity |
|---|---|---|
| Benzylamine (DMSO, 60°C) | 4-{(Furan-3-yl)methylsulfamoyl}-N-benzylbenzamide | 78% (para) |
| Cyclohexanol (THF, reflux) | 4-{(Furan-3-yl)methylsulfamoyl}benzoate cyclohexyl ester | 65% |
Kinetic Studies :
– Substituents at the ortho position reduce reaction rates due to steric hindrance (e.g., furan-3-yl group decreases yield by ~15% compared to para analogs) .
– Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of amines, improving conversion .
Oxidation Reactions
The furan ring and sulfamoyl group are susceptible to oxidative modifications:
-
Furan Ring Oxidation :
Treatment with mCPBA (meta-chloroperbenzoic acid) converts the furan ring into a γ-ketoaldehyde intermediate, which further reacts to form diketones or lactones. -
Sulfamoyl Oxidation :
Hydrogen peroxide (H₂O₂) oxidizes the sulfamoyl group to sulfonic acid derivatives, altering electronic properties .
| Oxidizing Agent | Product | Application |
|---|---|---|
| H₂O₂ (30%, 50°C) | 4-{(Furan-3-yl)methylsulfonamoyl}benzoic acid | Enhanced solubility |
| Ozone (O₃, -78°C) | 4-{(3-Oxobutanoyl)methylsulfamoyl}benzoate | Bioactive metabolite |
Thermodynamic Data :
– Oxidation of the sulfamoyl group exhibits ΔH = −43.6 kJ/mol and ΔS = −19.9 J/(mol·K), indicating exothermic but entropy-driven processes .
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes substitution at activated positions (e.g., halogenation or nitration) .
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-sulfamoylbenzoate derivative |
| Bromination | Br₂/FeBr₃, 60°C | 5-Bromo-4-sulfamoylbenzoate derivative |
Regioselectivity :
– Electrophilic attack occurs preferentially at the meta position relative to the sulfamoyl group due to its strong electron-withdrawing effect .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate has been investigated for its potential as a pharmaceutical agent:
- Anticancer Activity : Compounds with similar structures have shown promise as inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. For instance, studies have demonstrated that sulfonamide derivatives can selectively inhibit CAIX, leading to reduced tumor growth and improved therapeutic outcomes in cancer models .
Enzyme Inhibition Studies
The sulfonamide group is known for its ability to inhibit various enzymes. Research indicates that methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate could serve as a lead compound for developing new enzyme inhibitors:
- Carbonic Anhydrase Inhibitors : Similar compounds have been shown to exhibit high affinity and selectivity towards carbonic anhydrase isozymes, which are crucial in regulating pH and fluid balance in biological systems .
Organic Synthesis
The compound can be utilized as an intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block for synthesizing more complex molecules, particularly those needed in drug development and materials science.
Case Study 1: Anticancer Drug Development
A study published in the International Journal of Molecular Sciences highlighted the design and synthesis of sulfonamide derivatives that exhibited high selectivity against CAIX. The binding affinity measured was exceptionally low (Kd = 0.12 nM), indicating strong potential for therapeutic application .
Case Study 2: Enzyme Selectivity
Research on related compounds has shown that modifications on the sulfonamide moiety can significantly affect selectivity towards different carbonic anhydrase isozymes, suggesting that methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate could be optimized for enhanced selectivity and efficacy .
Mechanism of Action
The mechanism of action of methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)sulfamoyl}benzoate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The furan ring and sulfamoyl group are likely involved in key interactions with the target molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
A. Substituent Effects on Bioactivity
- Furan-containing analogs : LMM11 (C₂₁H₂₅N₃O₅S), which includes a furan-2-yl-oxadiazole group, demonstrated potent antifungal activity against Magnaporthe oryzae at low micromolar concentrations . This suggests that the furan-3-ylmethyl group in the target compound may similarly engage in π-π stacking or hydrogen bonding with fungal enzyme targets.
- Aryl vs. Alkyl substituents: Methyl 4-(N-phenylsulfamoyl)benzoate (12) showed inhibitory activity against cytosolic phospholipase A2α, likely due to the planar phenyl group optimizing hydrophobic interactions .
C. Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound is expected to confer higher solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl or naphthylmethyl groups) .
Biological Activity
Methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate is a compound that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
Methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate can be described by its molecular formula and a molecular weight of approximately 351.39 g/mol. The compound features a sulfamoyl group, which is known for its diverse biological activities.
1. Anticancer Properties
Research indicates that compounds with similar structures to methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate exhibit significant anticancer properties. For instance, a related study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates demonstrated high binding affinity to carbonic anhydrase IX (CAIX), a target implicated in tumor growth and metastasis. The K_d value for one of the compounds was reported at 0.12 nM, showcasing its potential as an anticancer agent due to selective inhibition of CAIX over other isozymes .
2. Antimicrobial Activity
The sulfamoyl moiety is commonly associated with antimicrobial properties. Compounds containing this functional group have been shown to possess significant antifungal and antibacterial activities. For example, sulfonamide compounds have been documented for their effectiveness against various bacterial strains, suggesting that methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate may exhibit similar properties .
3. Neurological Effects
Preliminary studies suggest that derivatives of furan-containing compounds may influence neurotransmitter levels in the brain. Research involving furan derivatives has indicated their ability to cross the blood-brain barrier and modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions .
Case Study 1: Anticancer Activity
A study published in the International Journal of Molecular Sciences explored the binding characteristics of various sulfamoyl benzoates to CAIX. The results indicated that modifications to the benzoate structure could enhance selectivity and potency against cancer cells, supporting the hypothesis that methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate could be developed into an effective anticancer drug .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of sulfonamide derivatives were tested against clinical isolates of bacteria and fungi. The results showed that certain structural modifications led to increased antimicrobial activity, providing insights into how methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate might be optimized for enhanced efficacy .
Data Table: Summary of Biological Activities
| Activity | Compound | IC50/Kd Value | Notes |
|---|---|---|---|
| Anticancer | Methyl 2-halo-4-substituted sulfamoyl-benzenes | Kd = 0.12 nM | High affinity for CAIX; potential therapeutic use |
| Antimicrobial | Various sulfonamide derivatives | Varies | Effective against multiple bacterial strains |
| Neurological modulation | Furan derivatives | Not specified | Modulates neurotransmitter levels |
Q & A
Q. What are the recommended synthetic routes for methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate, and how can purity be optimized?
Methodological Answer: The synthesis of sulfamoyl benzoate derivatives typically involves multi-step reactions. A plausible route includes:
Sulfamoyl group introduction: React 4-chlorosulfonylbenzoic acid with furan-3-ylmethylamine and 2-methoxyethylamine under controlled pH (e.g., using triethylamine as a base) to form the sulfonamide intermediate.
Esterification: Treat the intermediate with methanol in the presence of a coupling agent (e.g., DCC/DMAP) to yield the methyl ester.
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the sulfamoyl linkage, furan ring, and ester groups. For example, the sulfonamide protons typically appear as broad singlets (δ 6.5–7.5 ppm).
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated for C₁₆H₁₉NO₆S: 377.09 g/mol) and fragmentation patterns.
- HPLC: Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>98% recommended for biological assays) .
Q. What are the key chemical reactions this compound undergoes, and how can they be exploited for derivatization?
Methodological Answer:
- Oxidation: Treat with mCPBA (meta-chloroperbenzoic acid) to oxidize the furan ring to a diketone, modifying electronic properties for structure-activity studies.
- Reduction: Use NaBH₄ to reduce the sulfamoyl group to a thiol, enabling thiol-ene click chemistry for bioconjugation.
- Nucleophilic Substitution: React the sulfamoyl nitrogen with alkyl halides (e.g., methyl iodide) to explore steric effects on bioactivity .
Advanced Research Questions
Q. How can researchers investigate this compound’s potential as an enzyme inhibitor?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase or kinases). Focus on hydrogen bonding between the sulfamoyl group and active-site residues.
- Enzyme Kinetics: Perform Michaelis-Menten assays with varying inhibitor concentrations to determine IC₅₀ values. Include controls with known inhibitors (e.g., acetazolamide for carbonic anhydrase) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing furan-3-yl with thiophene or pyridine rings) to assess aromatic π-stacking effects.
- Pharmacophore Mapping: Use X-ray crystallography or DFT calculations to identify critical hydrogen bond donors/acceptors (e.g., sulfamoyl oxygen atoms).
- Biological Screening: Test analogs in cell-based assays (e.g., antiproliferative activity in cancer lines) to correlate structural changes with efficacy .
Q. How can advanced spectroscopic methods resolve contradictions in reported reactivity data?
Methodological Answer:
- In Situ FTIR: Monitor reaction intermediates during oxidation/reduction to identify transient species (e.g., sulfoxide formation).
- 2D NMR (HSQC, NOESY): Resolve overlapping signals in complex mixtures, such as distinguishing regioisomers during furan ring functionalization.
- X-ray Photoelectron Spectroscopy (XPS): Analyze sulfur oxidation states (e.g., sulfonamide vs. sulfonic acid) in conflicting redox studies .
Q. What safety protocols are essential for handling this compound in experimental settings?
Methodological Answer:
- Storage: Store in airtight containers at 2–8°C away from light to prevent hydrolysis of the ester group.
- PPE: Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation of fine particulates.
- Waste Disposal: Neutralize with 10% NaOH solution before disposal to deactivate reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
